molecular formula C16H22N4O2S B12223240 4-(2-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine

4-(2-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B12223240
M. Wt: 334.4 g/mol
InChI Key: ACOPPCRHFYEFOT-UHFFFAOYSA-N
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Description

4-(2-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a combination of pyrimidine, cyclopropyl, thiomorpholine, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropyl group. Subsequent steps involve the formation of the thiomorpholine and morpholine rings, which are then coupled to the pyrimidine core. Common reagents used in these reactions include cyclopropylamine, thiomorpholine, and morpholine, along with various catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrimidine derivatives, cyclopropyl-containing molecules, and morpholine-based structures. Examples include:

  • 4-(2-Cyclopropylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine
  • 4-(2-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)piperidine

Uniqueness

The uniqueness of 4-(2-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could make it particularly valuable for certain applications where other similar compounds are less effective.

Properties

Molecular Formula

C16H22N4O2S

Molecular Weight

334.4 g/mol

IUPAC Name

[4-(2-cyclopropylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C16H22N4O2S/c21-16(19-6-9-23-10-7-19)13-11-20(5-8-22-13)14-3-4-17-15(18-14)12-1-2-12/h3-4,12-13H,1-2,5-11H2

InChI Key

ACOPPCRHFYEFOT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCOC(C3)C(=O)N4CCSCC4

Origin of Product

United States

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